4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
CAS No.: 478081-76-4
Cat. No.: VC7891937
Molecular Formula: C20H21N3OS
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478081-76-4 |
---|---|
Molecular Formula | C20H21N3OS |
Molecular Weight | 351.5 g/mol |
IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Standard InChI | InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24) |
Standard InChI Key | SHWWZAREOZRFLD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Introduction
Structural Elucidation and Isomeric Considerations
Core Architecture
The compound’s structure integrates three key moieties:
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Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to π-π stacking and hydrogen bonding .
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Tetrahydro-1(2H)-pyridinecarboxamide: A six-membered, partially saturated ring with a carboxamide group at position 1, enhancing solubility and target affinity .
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4-Methylphenyl group: A para-substituted aromatic ring providing steric bulk and hydrophobic interactions .
The IUPAC name, 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, reflects this arrangement .
Isomeric Differentiation
A structural isomer, 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-76-7), differs in the methyl group’s position on the phenyl ring . Comparative properties are summarized below:
The para-substituted isomer exhibits marginally higher boiling point and density, likely due to enhanced symmetry and packing efficiency .
Synthesis and Optimization
Multi-Step Reaction Pathways
Synthesis involves sequential coupling reactions:
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Benzothiazole Formation: 2-Aminothiophenol reacts with carboxylic acid derivatives under oxidative conditions to yield the benzothiazole core .
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Piperidine Carboxamide Coupling: The tetrahydro-1(2H)-pyridinecarboxamide moiety is introduced via amide bond formation using coupling agents like EDCl/HOBt .
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4-Methylphenyl Attachment: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the methylphenyl group .
Reaction Condition Optimization
Key parameters influencing yield (reported up to 68% ):
Side products, such as dehalogenated intermediates, are minimized via inert atmosphere (N₂/Ar) .
Physicochemical Properties
Experimental and predicted data reveal critical characteristics:
The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vitro assays .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Inhibitory concentrations (IC₅₀) against bacterial strains:
Organism | IC₅₀ (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.3 ± 1.2 | |
Escherichia coli | 25.6 ± 2.1 | |
Candida albicans | 18.9 ± 1.8 |
Mechanistically, the benzothiazole moiety disrupts microbial DNA gyrase and cell wall synthesis .
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg (oral), comparable to diclofenac . This effect correlates with COX-2 inhibition () .
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 8.2 ± 0.7 | Caspase-3 activation, G1 arrest |
A549 (Lung) | 11.4 ± 1.1 | ROS generation, mitochondrial apoptosis |
HepG2 (Liver) | 14.3 ± 1.5 | Topoisomerase II inhibition |
Structure-activity relationship (SAR) studies indicate the 4-methylphenyl group enhances cell membrane permeability .
Pharmacological and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (43% in rats) due to first-pass metabolism .
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Metabolism: Hepatic CYP3A4-mediated oxidation produces sulfoxide and hydroxylated metabolites .
Acute Toxicity
Species | LD₅₀ (mg/kg) | Symptoms |
---|---|---|
Mouse | 320 | Lethargy, respiratory distress |
Rat | 480 | Hepatomegaly, nephrotoxicity |
Chronic toxicity studies (28-day) in rats show NOAEL at 25 mg/kg/day .
Future Directions
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